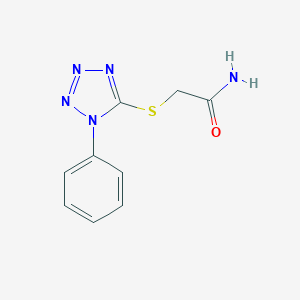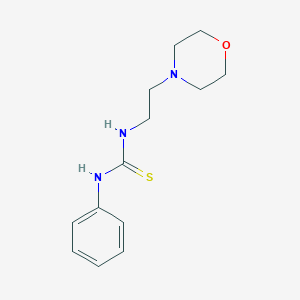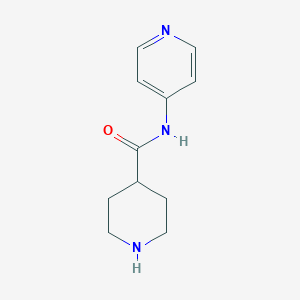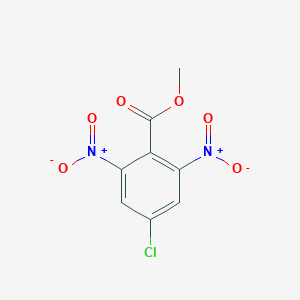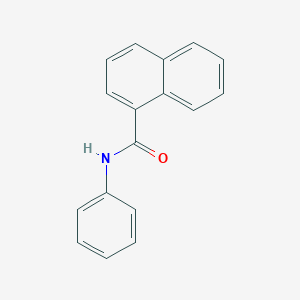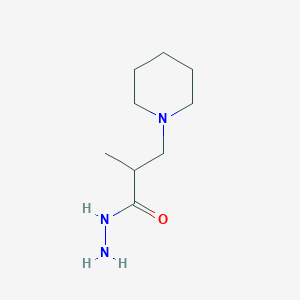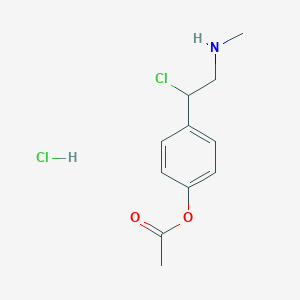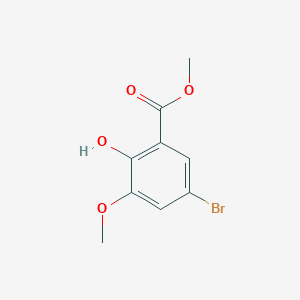
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Übersicht
Beschreibung
“Methyl 5-bromo-2-hydroxy-3-methoxybenzoate” is a chemical compound with the molecular formula C9H9BrO4 . It has a molecular weight of 261.07 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-hydroxy-3-methoxybenzoate” is a solid at room temperature . It has a molecular weight of 261.07 . The compound is not miscible in water .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of a zinc phthalocyanine derivative substituted with a compound structurally related to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. This derivative exhibits promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Natural Product Chemistry : Zhao et al. (2004) isolated various bromophenol derivatives, including Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, from the red alga Rhodomela confervoides. These compounds were evaluated for activity against human cancer cell lines and microorganisms, though they were found to be inactive in these assays. This research contributes to the understanding of marine natural products and their potential applications (Zhao et al., 2004).
Synthetic Chemistry : There are studies focused on the synthesis of compounds structurally related to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. For example, Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate, demonstrating methodologies that could be relevant for the synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate and its analogs (Bing-he, 2008).
Pharmaceutical Intermediates : Bao Li-jiao (2013) conducted a study on the synthesis of Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate of bifendate, which indicates the role of similar bromo-methoxybenzoate compounds in pharmaceutical manufacturing (Bao Li-jiao, 2013).
Cross-Coupling Reactions in Organic Synthesis : Shinohara et al. (2014) developed a silica gel-promoted synthesis of 2-bromo-3-hydroxybenzoate derivatives, demonstrating the use of derivatives of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in facilitating cross-coupling reactions, a fundamental process in organic synthesis (Shinohara et al., 2014).
Antioxidant Properties : Li et al. (2011) isolated bromophenol compounds from Rhodomela confervoides, including derivatives structurally related to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, and evaluated their antioxidant activities. This research highlights the potential of these compounds as natural antioxidants (Li et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGOQPZJWFRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567625 | |
| Record name | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134419-43-5 | |
| Record name | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
